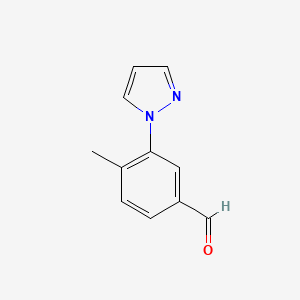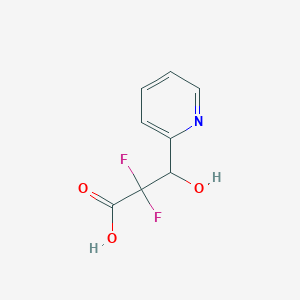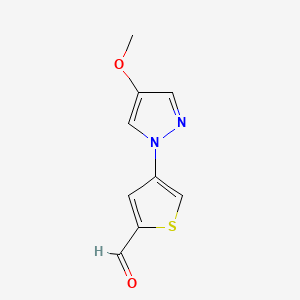![molecular formula C11H18N2O B15272187 (2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an ethoxyethyl group and a pyridin-3-yl group attached to an ethylamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 3-pyridinecarboxaldehyde with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, including NMR, HPLC, and GC analysis, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxyethyl and pyridin-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethyl and pyridin-3-yl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethylpyridin-2-yl)ethan-1-amine: Similar in structure but with an ethyl group instead of an ethoxyethyl group.
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the amide linkage.
3-(2-Aminoethyl)pyridine: Similar backbone but lacks the ethoxyethyl group.
Uniqueness
(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine is unique due to the presence of both ethoxyethyl and pyridin-3-yl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H18N2O/c1-3-14-8-7-13-10(2)11-5-4-6-12-9-11/h4-6,9-10,13H,3,7-8H2,1-2H3 |
InChI Key |
QUYOBOBSUUXVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)





![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)


